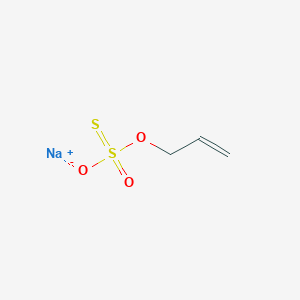
Sodium allylthiosulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium allylthiosulphate, also known as this compound, is a useful research compound. Its molecular formula is C3H5NaO3S2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
2.1. Agriculture
Sodium allylthiosulphate has shown potential as a biopesticide. It can be used to control soil-borne pathogens due to its antimicrobial properties. Research indicates that it can effectively reduce the incidence of diseases caused by fungi in crops, thus enhancing agricultural productivity.
Case Study:
A study conducted on tomato plants demonstrated that soil treatment with this compound significantly reduced the incidence of Fusarium wilt, leading to healthier plants and improved yields.
2.2. Chemical Manufacturing
In chemical synthesis, this compound serves as a reagent in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as a sulfur source makes it useful in synthesizing sulfur-containing compounds.
Medical Applications
3.1. Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for use in medical applications such as antiseptics and preservatives in pharmaceuticals.
Case Study:
Research has shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in wound care formulations.
3.2. Cancer Research
Recent studies have explored the role of this compound in cancer therapy, particularly its ability to induce apoptosis in cancer cells. This property positions it as a promising agent for further research in oncological treatments.
Data Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |
Environmental Applications
This compound is also being investigated for its potential environmental applications, particularly in wastewater treatment processes due to its ability to reduce toxic sulfide levels.
Case Study:
A pilot study indicated that the application of this compound in anaerobic digesters significantly decreased hydrogen sulfide concentrations, improving overall biogas quality.
Future Perspectives
The versatility of this compound presents numerous opportunities for future research and application development across various sectors:
- Biotechnology: Further exploration into its use as a biopesticide and antimicrobial agent.
- Pharmaceuticals: Continued investigation into its anticancer properties could lead to new therapeutic agents.
- Environmental Science: Expanding its role in sustainable practices, particularly in waste management.
Analyse Chemischer Reaktionen
Acid-Catalyzed Decomposition
Under acidic conditions (pH < 3), sodium allylthiosulfate undergoes rapid decomposition:
Reaction:
CH2=CHCH2S SO3−+H+→CH2=CHCH2SH+SO2+S
-
Mechanism: Protonation at the sulfur atom destabilizes the thiosulfate group, releasing SO₂ and elemental sulfur .
-
Kinetics: Reaction rate increases exponentially with proton concentration due to autocatalysis by H⁺ .
Hydrolysis in Neutral/Basic Media
In neutral or alkaline solutions, hydrolysis proceeds slowly, forming disulfides:
Reaction:
2CH2=CHCH2S SO3−→(CH2=CHCH2S)2+2SO32−
-
Key Factors:
Oxidation Reactions
Sodium allylthiosulfate reacts with oxidizing agents (e.g., iodine, bromine):
With Iodine:
2CH2=CHCH2S SO3−+I2→(CH2=CHCH2S)2+2I−+2SO32−
With Strong Oxidizers (e.g., Cl₂):
CH2=CHCH2S SO3−+4Cl2+5H2O→CH2=CHCH2SO3−+8Cl−+10H+
Complexation with Transition Metals
The thiosulfate group forms stable complexes with metal ions:
Example with Iron(III):
Fe3++2CH2=CHCH2S SO3−→Fe(S2O3)2−
Thermal Decomposition
Heating above 150°C results in fragmentation:
Reaction:
4CH2=CHCH2S SO3Na→3Na2SO4+Na2S5+4C3H6
Eigenschaften
Molekularformel |
C3H5NaO3S2 |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
sodium;oxido-oxo-prop-2-enoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H6O3S2.Na/c1-2-3-6-8(4,5)7;/h2H,1,3H2,(H,4,5,7);/q;+1/p-1 |
InChI-Schlüssel |
SKZINIAEKOKMNL-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOS(=O)(=S)[O-].[Na+] |
Synonyme |
2-propenyl thiosulfate 2PTS sodium sodium 2-propenyl thiosulfate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















